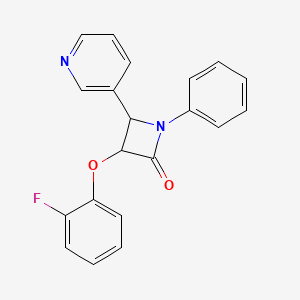

3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmaceutical properties . They contain a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, four carbon atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds, such as N-(1H-1,3-benzodiazol-2-yl)benzamide, involves reacting o-phenylenediamine (OPA) with chemical salicylaldehyde . A good quality single crystal was grown by slow evaporation solution growth technique for X-ray analysis .Molecular Structure Analysis

The compound N-(1H-1,3-benzodiazol-2-yl)benzamide crystallizes in a triclinic crystal system with space group P-1 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .Chemical Reactions Analysis

The chemical reactions of similar compounds are often analyzed using techniques like Vibrational Energy Distribution Analysis (VEDA), which performs vibrational assignments and calculates the Potential Energy Distribution (PED) .Physical And Chemical Properties Analysis

Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene and 3-benzodiazole . It is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Antibacterial Activity

One of the primary applications of derivatives of this compound is in the realm of antibacterial agents. Velpula et al. (2015) demonstrated a series of these compounds synthesized via a one-pot, multicomponent reaction showing broad-spectrum antibacterial activity against both gram-positive and gram-negative bacterial strains, comparing favorably with the standard drug gentamicin in some cases (Velpula et al., 2015).

Antimicrobial Coatings

El‐Wahab et al. (2014) explored the incorporation of a coumarin-thiazole derivative into polyurethane varnish, demonstrating its significant antimicrobial effect when applied on glass and steel panels. This application suggests potential in creating antimicrobial coatings for various surfaces (El‐Wahab et al., 2014).

Antimicrobial and Antioxidant Activities

Another study by Nagaraja et al. (2020) synthesized derivatives of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenyl propanoyl]-2H-chromen-2-one, evaluating them for antimicrobial activity and antioxidant capacity. These compounds exhibited good inhibition efficacy compared to standard drugs, showing promise as potential biological agents (Nagaraja et al., 2020).

Green Synthesis and Applications

Research by Balwe et al. (2017) highlighted a green, catalyst-free approach to synthesizing novel (benzo[d]imidazo[2,1-b]thiazol-3-yl)-2H-chromen-2-one derivatives. This environmentally friendly method paves the way for the synthesis of compounds with potential applications in medicinal chemistry and material science (Balwe et al., 2017).

Nonlinear Optical Properties

A study on the synthesis and characterization of novel derivatives highlighted their potential in nonlinear optical applications. The incorporation of specific groups into the coumarin molecules resulted in compounds emitting blue light, indicating their suitability for optical applications such as waveguides and optical switching (Mahadevan et al., 2014).

Anticancer Activity

Compounds derived from this chemical structure have also been explored for their anticancer activity. A series of benzimidazole chromenes synthesized under microwave irradiation conditions showed very good activity against different tumor cell lines, indicating their potential in cancer treatment (Reddy et al., 2003).

Mecanismo De Acción

Target of Action

Similar compounds with a benzimidazole core have been found to interact withSerine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions .

Mode of Action

Compounds with a benzimidazole core are known to interact with their targets through various mechanisms, including inhibition of enzymatic activity, interference with protein-protein interactions, and disruption of cellular signaling pathways .

Biochemical Pathways

Given the potential target of this compound, it may influence pathways related to cell cycle regulation, dna repair, and cell survival .

Result of Action

Given the potential target of this compound, it may influence cell cycle progression, dna repair mechanisms, and cell survival .

Propiedades

IUPAC Name |

3-(1H-benzimidazol-2-yl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-21-11-7-6-10-8-12(17(20)22-15(10)9-11)16-18-13-4-2-3-5-14(13)19-16/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGODYPHRXVMJGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2832069.png)

![N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2832073.png)

![4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde](/img/structure/B2832074.png)

![4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2832076.png)

![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2832078.png)

![2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2832081.png)